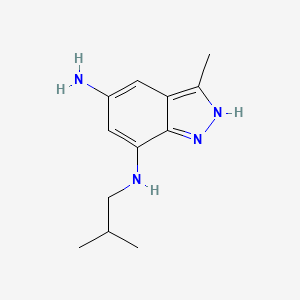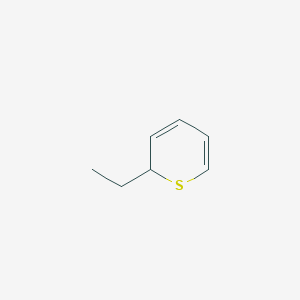![molecular formula C8H9N3O B13112185 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol CAS No. 453548-55-5](/img/structure/B13112185.png)
2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with an ethanol group attached at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol typically involves the condensation of 2-aminopyrazine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method includes:
Condensation Reaction: 2-aminopyrazine reacts with an aldehyde or ketone under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyrazine core.
Functionalization: The ethanol group is introduced at the 3-position through various functionalization techniques, such as alkylation or reduction.
Industrial Production Methods
Industrial production methods for 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.
Major Products
Oxidation: Formation of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetaldehyde or 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of halogenated or nitrated imidazo[1,2-a]pyrazine derivatives.
科学研究应用
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different chemical properties.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with different functional groups attached to the imidazo[1,2-a]pyrazine core.
Uniqueness
2-(Imidazo[1,2-a]pyrazin-3-yl)ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethanol group at the 3-position allows for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.
属性
CAS 编号 |
453548-55-5 |
|---|---|
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC 名称 |
2-imidazo[1,2-a]pyrazin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2 |
InChI 键 |
SLXAZVVKXVKHJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CN=C2C=N1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)






